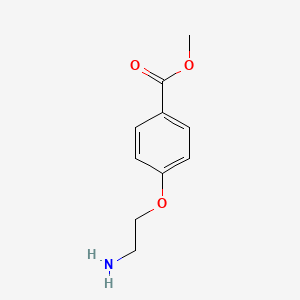

Methyl 4-(2-aminoethoxy)benzoate

概要

説明

Methyl 4-(2-aminoethoxy)benzoate is an organic compound with the molecular formula C10H13NO3 It is an ester derivative of benzoic acid and contains an aminoethoxy group attached to the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

Methyl 4-(2-aminoethoxy)benzoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzoic acid with 2-chloroethylamine hydrochloride in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Methanol or ethanol

Temperature: Room temperature to reflux conditions

Another method involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group, followed by the reaction with 4-hydroxybenzoic acid and subsequent deprotection .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

化学反応の分析

Types of Reactions

Methyl 4-(2-aminoethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Nitro or nitroso derivatives of the benzoate.

Reduction: 4-(2-aminoethoxy)benzyl alcohol.

Substitution: N-alkyl or N-acyl derivatives of the benzoate.

科学的研究の応用

Medicinal Chemistry

Methyl 4-(2-aminoethoxy)benzoate serves as a key intermediate in the synthesis of pharmaceutical compounds. Its structural properties make it a valuable building block for creating various bioactive molecules.

- Antiviral Agents : Research indicates that derivatives of this compound have potential applications in developing antiviral medications. For instance, studies have shown that certain modifications of this compound can enhance the efficacy against viral targets, such as the main protease (Mpro) of SARS-CoV-2 .

- Antibiotic Development : The compound has been utilized in synthesizing antibiotics based on quinoline and indole structures. These antibiotics are crucial in treating bacterial infections and have shown promising results in preliminary studies .

- Cancer Therapeutics : The compound's ability to form stable interactions with specific proteins suggests its potential use in cancer therapies. For example, modifications of this compound have been explored to inhibit cancer cell proliferation through targeted action on molecular pathways associated with tumor growth .

Polymer Science

In addition to its pharmaceutical applications, this compound is being investigated for its role in polymer chemistry.

- Sustainable Polymers : Recent studies have highlighted the use of this compound as a monomer in synthesizing sustainable poly(ether amide)s derived from lignin precursors. This application is significant for developing eco-friendly materials with desirable mechanical properties .

- Coatings and Adhesives : The incorporation of this compound into polymer matrices can enhance the performance characteristics of coatings and adhesives. Its chemical structure contributes to improved adhesion and flexibility, making it suitable for various industrial applications.

Synthesis and Characterization

The synthesis of this compound typically involves straightforward chemical reactions that allow for scalability and reproducibility.

- Synthesis Route : A common method includes the reaction of 4-hydroxybenzoic acid with ethylene oxide to introduce the aminoethoxy group, followed by esterification with methanol .

- Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are routinely employed to confirm the structure and purity of synthesized compounds.

Case Study 1: Antiviral Activity Evaluation

A study evaluated the antiviral activity of modified derivatives of this compound against SARS-CoV-2. The results indicated significant inhibition of viral replication in vitro, suggesting potential for therapeutic development.

Case Study 2: Polymer Development

In another investigation, researchers synthesized a series of poly(ether amide)s using this compound as a monomer. The resulting materials exhibited enhanced thermal stability and mechanical properties, indicating their suitability for high-performance applications.

作用機序

The mechanism of action of Methyl 4-(2-aminoethoxy)benzoate involves its interaction with specific molecular targets. In the context of SERMs, it binds to estrogen receptors, modulating their activity and influencing gene expression. The aminoethoxy group plays a crucial role in its binding affinity and selectivity towards estrogen receptors .

類似化合物との比較

Methyl 4-(2-aminoethoxy)benzoate can be compared with other similar compounds, such as:

Methyl 4-(2-hydroxyethoxy)benzoate: Lacks the amino group, resulting in different chemical reactivity and biological activity.

Ethyl 4-(2-aminoethoxy)benzoate: Contains an ethyl ester instead of a methyl ester, affecting its physical properties and reactivity.

4-(2-Aminoethoxy)benzoic acid: The free acid form, which has different solubility and reactivity compared to the ester derivative.

Conclusion

This compound is a versatile compound with significant potential in various fields of research Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable in synthetic chemistry, biology, medicine, and industry

生物活性

Methyl 4-(2-aminoethoxy)benzoate, also known as a selective estrogen receptor modulator (SERM), has garnered attention in the field of medicinal chemistry due to its significant biological activity, particularly in relation to estrogen receptors (ERs). This article delves into the compound's mechanisms of action, biochemical properties, cellular effects, and potential therapeutic applications.

Target of Action

this compound primarily targets estrogen receptors (ERs) . By mimicking the structure of estrogen, it binds to these receptors and induces changes in their activity, leading to a cascade of cellular events that modulate gene expression related to various biological processes, including cell growth and differentiation.

Mode of Action

The compound interacts with ERs, influencing the transcription of estrogen-responsive genes. This modulation can have therapeutic implications for conditions like osteoporosis and breast cancer by promoting or inhibiting cellular responses to estrogen.

This compound is characterized by its ability to interact with various enzymes and proteins involved in metabolic pathways. Notably, it plays a role in the metabolism of benzoate derivatives and interacts with enzymes such as benzoate hydroxylase and benzoate-CoA ligase.

| Property | Description |

|---|---|

| Molecular Formula | C10H13N2O3 |

| Molecular Weight | 209.22 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard laboratory conditions |

Cellular Effects

The compound significantly influences various cell types and processes. Its interaction with ERs can alter gene expression profiles associated with hormonal signaling, affecting cellular behaviors such as proliferation and differentiation. In laboratory studies, it has demonstrated the ability to modulate cell signaling pathways and metabolic functions.

Case Study: Impact on Osteoporosis

In preclinical models, this compound exhibited potential benefits for osteoporosis management by enhancing bone density through its action on ERs. Studies indicated that at lower doses, it effectively modulated estrogen receptor activity without significant adverse effects on metabolic functions.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent. Lower doses tend to promote beneficial outcomes related to ER modulation, while higher doses may lead to different or diminished effects due to potential receptor saturation or other pharmacokinetic factors.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to interact with enzymes responsible for the breakdown and synthesis of benzoate compounds, which highlights its relevance in both pharmacological and environmental contexts.

Transport and Distribution

The transport mechanisms for this compound involve specific transporters that facilitate its uptake into cells. Amino acid transporters play a crucial role in mediating its distribution within tissues, impacting its bioavailability and overall efficacy.

Therapeutic Applications

Given its biological activity, this compound is being explored for several therapeutic applications:

- Osteoporosis Treatment: Its ability to enhance bone density makes it a candidate for osteoporosis management.

- Breast Cancer Therapy: The compound's modulation of estrogen signaling pathways may provide therapeutic avenues for breast cancer treatment.

- Selective Estrogen Receptor Modulators (SERMs): As a SERM, it holds promise for managing post-menopausal symptoms and preventing osteoporosis.

特性

IUPAC Name |

methyl 4-(2-aminoethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRYWTZXDXXQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555869 | |

| Record name | Methyl 4-(2-aminoethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56850-93-2 | |

| Record name | Methyl 4-(2-aminoethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。